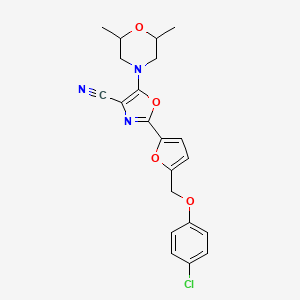
1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a cationic dye that is commonly used as a fluorescent probe for live-cell imaging and has been shown to have a wide range of applications in various fields of research.
Mécanisme D'action
The mechanism of action of 1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide involves its ability to bind to cellular structures such as membranes and proteins. It is a cationic dye that is attracted to negatively charged structures, allowing it to selectively label specific cellular components. This labeling allows for the visualization and study of these components in live cells.
Biochemical and Physiological Effects:
1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide has been shown to have minimal biochemical and physiological effects on cells. It does not interfere with cellular processes or cause toxicity, making it an ideal tool for studying cellular components and processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide in lab experiments include its high fluorescence intensity, low toxicity, and selectivity for specific cellular components. However, its limitations include its sensitivity to pH and temperature changes, which can affect its fluorescence intensity, and its limited ability to penetrate cell membranes.
Orientations Futures
1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide has the potential for further research and development in various fields. Some future directions include the development of new derivatives with improved properties, the use of the compound in drug discovery and development, and the exploration of its potential for clinical applications.
In conclusion, 1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is a versatile and valuable tool for scientific research. Its unique properties make it an ideal dye for live-cell imaging and the study of cellular components and processes. Further research and development of this compound could lead to new discoveries and advancements in various fields.
Méthodes De Synthèse
The synthesis of 1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide involves the reaction of 1,3-diketone with ethyl acetoacetate in the presence of triethylamine. The resulting compound is then reacted with benzaldehyde and ammonium tetrafluoroborate to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide has been widely used in scientific research due to its unique properties. It is a highly fluorescent dye that can be used for live-cell imaging, fluorescence microscopy, and flow cytometry. It has been used to study various biological processes, including cell signaling, protein-protein interactions, and gene expression.
Propriétés
IUPAC Name |
ethyl 3-(2,4,6-triphenylpyridin-1-ium-1-yl)propanoate;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26NO2.BF4/c1-2-31-28(30)18-19-29-26(23-14-8-4-9-15-23)20-25(22-12-6-3-7-13-22)21-27(29)24-16-10-5-11-17-24;2-1(3,4)5/h3-17,20-21H,2,18-19H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVRQAJYPNNGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC(=O)CC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26BF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxy-3-oxopropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione](/img/no-structure.png)


![1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B2859782.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2859786.png)
![3-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2859791.png)
![4-chloro-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2859792.png)
![4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2859793.png)

![1,1-Bis(4-chlorophenyl)-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2859796.png)

![N-cyclohexyl-2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2859798.png)